molecular formula C21H13F3N2O3 B2680777 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922082-51-7

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2680777
CAS RN: 922082-51-7
M. Wt: 398.341
InChI Key: WFGYNRKZWDNBEE-UHFFFAOYSA-N
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Description

This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the creation of novel host materials for highly efficient green and red organic light-emitting diodes (OLEDs) . These host materials show excellent thermal stability and high triplet energy levels, making them suitable for green and red OLEDs .

Flame-Retardant Curing Agent

The compound has been used to prepare a new curing agent, reactive flame retardant (DTF), for Epoxy resin (EP) . This new DTF improves the carbon residue yield of epoxy thermoset after burning .

Pharmaceutical Testing

The compound is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Synthesis of Novel Host Materials

The compound is used in the synthesis of novel host materials based on the 10,11-dihydro-5H-dibenzo [b,f]azepine (AZ) motif . The donor groups, triphenylamine (TPA) and carbazole (CZ), are attached at different positions of the central core to study the effect of the variation of substructures on their photophysical properties and the device performance of OLEDs .

Material Science

The compound is used in material science, particularly in the development of materials with improved mechanical and thermal properties . It is used in the synthesis of a reactive flame-retardant curing agent for epoxy resin, leading to materials with enhanced tensile and flexural properties .

Chemical Synthesis

The compound is used in chemical synthesis, particularly in the development of new molecules with unique properties . It is used in the synthesis of novel host materials for OLEDs, leading to materials with high triplet energy levels and suitable frontier molecular orbital energy levels .

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of various central nervous system disorders .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)13-5-3-4-12(10-13)19(27)25-14-8-9-17-15(11-14)20(28)26-16-6-1-2-7-18(16)29-17/h1-11H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYNRKZWDNBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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